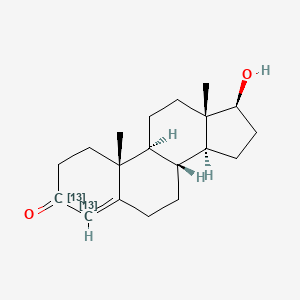
Testosterone-3,4-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Testosterone-3,4-13C2 is a stable isotope-labeled form of testosterone, where the carbon atoms at positions 3 and 4 are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the metabolism, pharmacokinetics, and biochemical pathways of testosterone. The incorporation of carbon-13 isotopes allows for precise tracking and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Testosterone-3,4-13C2 typically involves the introduction of carbon-13 isotopes into the testosterone molecule. One common method is the chemical synthesis starting from labeled precursors. The process involves multiple steps, including the protection of functional groups, selective introduction of the isotopes, and subsequent deprotection and purification steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles as laboratory synthesis but optimized for higher yields and purity. The process may involve the use of automated synthesis equipment, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions: Testosterone-3,4-13C2 undergoes various chemical reactions similar to those of natural testosterone. These include:
Oxidation: Conversion to androstenedione or other oxidized derivatives.
Reduction: Formation of dihydrotestosterone (DHT) or other reduced forms.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride in an appropriate solvent.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products:
Oxidation: Androstenedione, 17-ketosteroids.
Reduction: Dihydrotestosterone, 5α-androstane derivatives.
Substitution: Halogenated testosterone derivatives, functionalized steroids.
科学研究应用
Testosterone-3,4-13C2 is widely used in scientific research due to its labeled isotopes, which facilitate detailed studies in various fields:
Chemistry: Used in NMR spectroscopy and mass spectrometry to study the structure and dynamics of testosterone and its derivatives.
Biology: Employed in metabolic studies to trace the biochemical pathways and interactions of testosterone in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of testosterone in the body.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents by providing insights into the behavior of testosterone under different conditions.
作用机制
Testosterone-3,4-13C2 exerts its effects by binding to androgen receptors, which are present in various tissues throughout the body. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to interact with specific DNA sequences and regulate gene expression. This leads to the development and maintenance of male secondary sexual characteristics, muscle growth, and other physiological effects. The labeled isotopes do not alter the biological activity of testosterone but enable precise tracking and analysis of its molecular interactions and pathways.
相似化合物的比较
Testosterone Enanthate: An esterified form of testosterone with a longer half-life.
Testosterone Cypionate: Another esterified variant with similar properties to testosterone enanthate.
Testosterone Propionate: A short-acting esterified form of testosterone.
Dihydrotestosterone (DHT): A potent androgen derived from testosterone through reduction.
Uniqueness: Testosterone-3,4-13C2 is unique due to its stable isotope labeling, which allows for detailed and precise studies of testosterone’s behavior and interactions. Unlike other forms of testosterone, it provides a powerful tool for researchers to investigate the metabolic and pharmacokinetic properties of testosterone without altering its biological activity.
属性
分子式 |
C19H28O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i11+1,13+1 |
InChI 键 |
MUMGGOZAMZWBJJ-DCPTXTRFSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=[13CH][13C](=O)CC[C@]34C |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


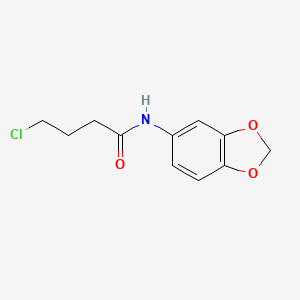
![4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol](/img/structure/B13410176.png)

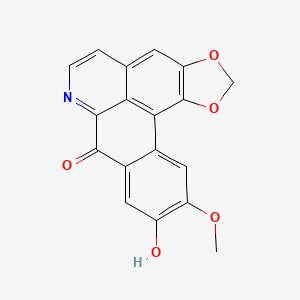
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)
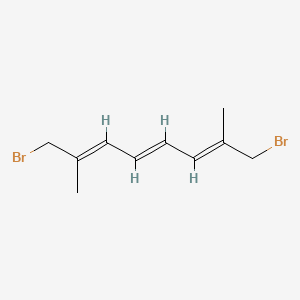
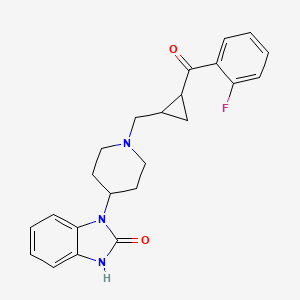
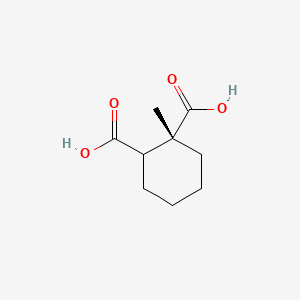
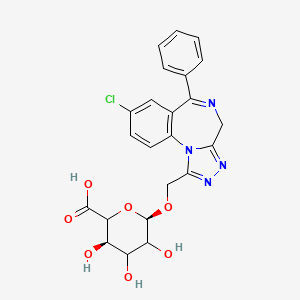
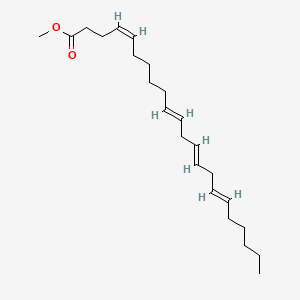
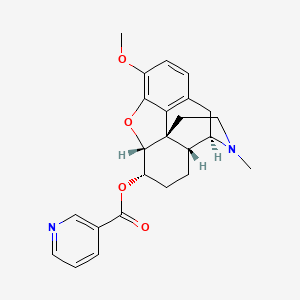
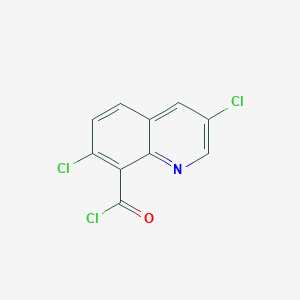
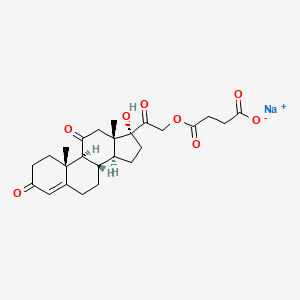
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)
